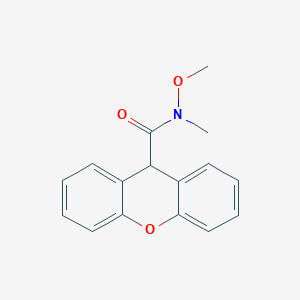
N-Methoxy-N-methyl-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-9H-xanthene-9-carboxamide is a synthetic organic compound belonging to the xanthene family Xanthenes are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Mechanism of Action
Target of Action
Xanthones, a class of compounds to which this compound belongs, are known to exhibit a wide range of bioactivities . .
Mode of Action
The mode of action of N-Methoxy-N-methyl-9H-xanthene-9-carboxamide is currently unknown. Xanthones are known to interact with various biological targets, leading to a multitude of effects . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Xanthones are known to modulate several biological responses, suggesting they may affect multiple pathways
Result of Action
As a xanthone derivative, it may share some of the biological activities common to this class of compounds, such as anti-cancer, anti-Alzheimer, and anti-inflammatory activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized via the classical Grover, Shah, and Shah reaction, which involves the condensation of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene core with an appropriate amine, such as N-methoxy-N-methylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various xanthone derivatives, amines, and substituted xanthenes, each with distinct chemical and biological properties .
Scientific Research Applications
N-Methoxy-N-methyl-9H-xanthene-9-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and anti-microbial research.
Materials Science: Xanthenes are known for their fluorescent properties, making them useful in the development of fluorescent dyes and sensors.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Industrial Applications: This compound can be utilized in the synthesis of advanced materials with specific optical and electronic properties.
Comparison with Similar Compounds
N-Methoxy-N-methyl-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
Xanthone: The parent compound of the xanthene family, known for its diverse biological activities.
9H-Xanthen-9-one: A xanthene derivative with a ketone group, exhibiting different chemical properties and applications.
N-Methoxy-N-methylacetamide: A simpler amide compound with similar functional groups but lacking the xanthene core.
The uniqueness of this compound lies in its combination of the xanthene core with the methoxy and methyl groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-methoxy-N-methyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(19-2)16(18)15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXFBJELWBRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














